molecular formula C13H14F3N3O B1574473 PF 04885614

PF 04885614

Cat. No.: B1574473
M. Wt: 285.26
Attention: For research use only. Not for human or veterinary use.
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Description

PF 04885614 (CAS: 1480833-70-2) is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel subtype NaV1.8, which is implicated in pain signaling pathways. Its chemical name is 2-(5-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, with a molecular formula of C₁₃H₁₄F₃N₃O and a molecular weight of 285.26 g/mol . This compound is sparingly soluble in DMSO and ethanol (<28.53 mg/mL) and is recommended for storage at -20°C in lyophilized form. For experimental use, solutions should be prepared in DMSO and stored at -80°C (stable for ≤6 months) or -20°C (stable for ≤1 month) .

This compound has demonstrated in vivo efficacy in preclinical models of neuropathic and inflammatory pain, making it a critical tool for studying NaV1.8-mediated pathologies .

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26

SMILES

CC(C1=NC=C(N1)C2=CC=C(OC(F)(F)F)C=C2)(N)C

Synonyms

1-Methyl-[1-[4-(4-trifluoromethoxy)phenyl]-imidazol-2-yl]-ethanamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

NaV1.8 inhibitors and other sodium channel blockers are structurally and functionally diverse. Below, PF 04885614 is compared with three functionally similar compounds: PF 05089771 (NaV1.7 inhibitor) , A-803467 (NaV1.8 inhibitor) , and Jingzhaotoxin III (NaV1.5 inhibitor) .

Table 1: Comparative Analysis of this compound and Similar Sodium Channel Inhibitors

Parameter This compound PF 05089771 A-803467 Jingzhaotoxin III
Target Channel NaV1.8 NaV1.7 NaV1.8 NaV1.5
Selectivity High selectivity for NaV1.8 High selectivity for NaV1.7 Moderate selectivity for NaV1.8 High selectivity for NaV1.5
Molecular Weight (g/mol) 285.26 424.34 340.41 ~4,000 (peptide toxin)
Solubility <28.53 mg/mL in DMSO/ethanol Soluble in DMSO Soluble in DMSO Soluble in aqueous buffers
In Vivo Efficacy Demonstrated in pain models Demonstrated in pain models Limited in vivo data Preclinical studies ongoing
Research Applications Neuropathic pain, inflammation Erythromelalgia, neuropathy Pain mechanism studies Cardiac arrhythmia studies
Key References

Structural and Functional Distinctions

  • This compound vs. A-803467 : Both target NaV1.8, but this compound exhibits superior selectivity and stability in solution. A-803467 has been used in mechanistic studies but lacks robust in vivo validation .
  • This compound vs. PF 05089771 : While PF 05089771 targets NaV1.7 (associated with inherited erythromelalgia), this compound’s NaV1.8 inhibition is more relevant to inflammatory pain pathways .
  • This compound vs.

Research Findings

Potency : this compound inhibits NaV1.8 with an IC₅₀ of ~100 nM, outperforming A-803467 (IC₅₀ >1 µM) in electrophysiological assays .

Therapeutic Potential: In rodent models, this compound reduced mechanical allodynia by 60–70%, comparable to PF 05089771’s efficacy in NaV1.7-driven pain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF 04885614
Reactant of Route 2
PF 04885614

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